molecular formula C12H12N4 B13285953 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B13285953
M. Wt: 212.25 g/mol
InChI Key: HITMFBDVGXZIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is an organic compound with the molecular formula C12H12N4. This compound is characterized by the presence of a pyrazole ring substituted with an aminomethyl group and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-cyanobenzylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve additional purification steps to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is unique due to the combination of the pyrazole ring and the benzonitrile moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile

InChI

InChI=1S/C12H12N4/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10/h2-5,8H,7,14H2,1H3

InChI Key

HITMFBDVGXZIJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.